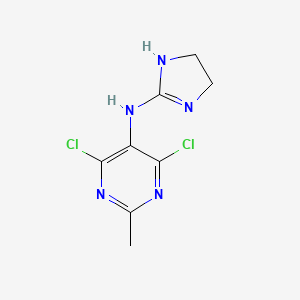

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine

Descripción general

Descripción

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H9Cl2N5 and its molecular weight is 246.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, also known as 6-Chloromoxonidine, is the imidazoline receptor subtype 1 (I1) found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This receptor subtype plays a crucial role in the regulation of blood pressure .

Mode of Action

6-Chloromoxonidine interacts with its primary target, the imidazoline receptor subtype 1 (I1), by acting as a selective agonist . Stimulation of these central receptors is associated with a reduction in sympathoadrenal activity, leading to a subsequent decrease in blood pressure .

Biochemical Pathways

The interaction of 6-Chloromoxonidine with the imidazoline receptor subtype 1 (I1) affects the central nervous system’s regulation of blood pressure . This interaction suppresses sympathoadrenal activity, leading to a decrease in adrenaline, noradrenaline, and renin levels . The downstream effects of this interaction include a reduction in blood pressure and potential improvements in insulin resistance syndrome .

Pharmacokinetics

It is known that the adme properties of a drug molecule significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 6-Chloromoxonidine’s action primarily involve a decrease in blood pressure due to the suppression of sympathoadrenal activity . Additionally, 6-Chloromoxonidine has been suggested to present blood pressure-independent beneficial effects on insulin resistance syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloromoxonidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy

Actividad Biológica

4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine, commonly referred to as compound 75438-54-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₀H₁₁Cl₂N₅

- Molecular Weight : 288.13 g/mol

- CAS Number : 75438-54-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antiviral properties, particularly against RNA viruses. The compound's structure allows it to engage in hydrogen bonding and pi-stacking interactions with nucleic acids and proteins, which is crucial for its biological efficacy.

Antiviral Activity

Several studies have investigated the antiviral potential of this compound:

- Inhibition of Viral Replication : In vitro assays demonstrated that this compound effectively inhibits the replication of various RNA viruses. For instance, it showed significant activity against respiratory syncytial virus (RSV) with an effective concentration (EC50) ranging from 5 to 28 μM .

- Selectivity Index : The selectivity index (SI), which measures the therapeutic window of the compound, was found to be favorable in multiple assays. For example, a study indicated an SI value that suggests low toxicity while maintaining antiviral efficacy .

Anticancer Properties

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In studies involving various cancer cell lines, it exhibited cytotoxic effects with IC50 values indicating significant growth inhibition at micromolar concentrations .

- Mechanism of Action : The anticancer activity is believed to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Study on Antiviral Efficacy

A notable study published in MDPI examined the antiviral efficacy of several compounds similar to this compound against RSV. The study highlighted that compounds with similar structural motifs displayed EC50 values significantly lower than traditional antiviral agents like ribavirin, suggesting a promising lead for further development .

Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on human leukemia cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂N₅ |

| Molecular Weight | 288.13 g/mol |

| CAS Number | 75438-54-9 |

| Antiviral EC50 | 5–28 μM |

| Anticancer IC50 | Varies by cell line (μM range) |

| Selectivity Index | Favorable |

Propiedades

IUPAC Name |

4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCNQZFYEPYVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.